N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide
Description
N-({[3,3'-Bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide is a heterocyclic compound featuring a bithiophene core linked via a methylene group to a 5-bromofuran-2-carboxamide moiety. This compound is structurally distinct due to the combination of thiophene oligomers and brominated furan, making it relevant for applications in organic electronics, medicinal chemistry, or materials science.
Properties
IUPAC Name |
5-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S2/c15-13-2-1-12(18-13)14(17)16-6-11-5-10(8-20-11)9-3-4-19-7-9/h1-5,7-8H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRVGRKEZFFSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC(=C2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene unit can be synthesized through a borylation followed by a Suzuki coupling reaction . The bromofuran carboxamide group is then introduced via a nucleophilic substitution reaction, where the bromine atom on the furan ring is replaced by the carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as direct arylation polycondensation, which allows for the efficient coupling of the bithiophene and bromofuran units . This method is advantageous due to its eco-friendly nature and the ability to produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted furan derivatives .
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety facilitates electron transport, while the bromofuran carboxamide group enhances the compound’s stability and solubility. These properties make it an effective material for use in electronic devices, where it acts as a semiconductor by facilitating charge transfer through π-conjugated systems .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in aromatic systems (thiophene/furan), substituents, and carboxamide linkages. Key examples include:
Table 1: Structural Comparison of Analogs
Key Observations :
- Bithiophene vs.
- Bromine vs. Chlorine/Methoxy : Bromine’s stronger electron-withdrawing nature (vs. chlorine or methoxy) may increase electrophilicity at the furan ring, affecting reactivity in cross-coupling reactions or binding affinity in biological systems.
- Carboxamide Linkage : All analogs retain the carboxamide group, which facilitates hydrogen bonding and solubility in polar solvents.
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
- Molecular Weight : The target compound’s molecular weight likely exceeds 400 g/mol, similar to and derivatives.
- Solubility: Carboxamide groups enhance solubility in polar solvents (e.g., DMSO, methanol), as seen in compounds with similar linkages .
- Melting Points: Brominated furans (e.g., ) may exhibit higher melting points than non-halogenated analogs due to increased molecular rigidity.
Electronic and Reactivity Considerations
- Steric Effects : The methylene spacer between bithiophene and carboxamide reduces steric hindrance compared to bulkier substituents (e.g., benzyl in ), favoring intermolecular interactions .
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described as a derivative of furan and bithiophene, featuring a bromine atom and an amide functional group. Its chemical structure is pivotal for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound has been attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial infections, particularly against strains responsible for urinary tract infections (UTIs) and other bacterial diseases. Research indicates that it can disrupt capsule biogenesis in bacteria, thereby enhancing the efficacy of conventional antibiotics .
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by targeting specific cellular pathways involved in tumor growth and metastasis. Its structure allows it to interact with various molecular targets implicated in cancer progression .
- Photophysical Properties : The presence of bithiophene moieties contributes to the compound's photophysical properties, making it suitable for applications in photodynamic therapy (PDT) and as a photosensitizer in cancer treatment .
Antimicrobial Activity
A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains. The mechanism was linked to its ability to interfere with bacterial cell wall synthesis and function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings suggest that it may act through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A549 | 10 | Cell cycle arrest |
Q & A
Basic Research Question
- H and C NMR : Assign thiophene protons (δ 6.5–7.5 ppm) and furan carbons (δ 110–150 ppm). Cross-peaks in HSQC and HMBC correlate bithiophene and furan moieties .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and isotopic patterns for bromine (1:1 ratio for Br/Br) .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtained, as seen in related sulfonamide derivatives .
Contradiction Management : Discrepancies in NMR integration may arise from paramagnetic impurities; recrystallization or column purification is advised .
How can reaction conditions be optimized for Suzuki-Miyaura coupling involving the 5-bromofuran group?
Advanced Research Question
- Catalyst selection : Pd(PPh) or PdCl(dppf) in dioxane/water mixtures (3:1) at 80°C .
- Base optimization : KPO enhances coupling efficiency compared to NaCO due to better solubility .
- Substrate scope : Electron-withdrawing groups (e.g., bromine) on furan improve oxidative addition rates.
Data Analysis : Monitor reaction progress via TLC (R shift) and GC-MS for byproduct identification .
What strategies address low yields in amide bond formation between 5-bromofuran-2-carboxylic acid and bithiophene amines?
Advanced Research Question
- Activation alternatives : Replace oxalyl chloride with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for milder conditions .
- Solvent effects : Use THF or DCM instead of DMF to reduce side reactions like N-methylation.
- Stoichiometry : Employ a 1.2:1 molar ratio of acid chloride to amine to minimize unreacted starting material .
Yield Improvement : Typical yields increase from 40% to 70% with HATU and excess DIEA (N,N-diisopropylethylamine) .
How is the anti-hyperlipidemic activity of this compound evaluated methodologically?
Basic Research Question
- In vivo models : Administer the compound (10–50 mg/kg) to high-fat diet-induced hyperlipidemic rats for 4 weeks .
- Biomarker analysis : Measure serum LDL, HDL, and triglycerides via enzymatic assays .
- Control groups : Compare with standard drugs (e.g., atorvastatin) and vehicle-treated cohorts.
Data Interpretation : Statistically significant reductions in LDL (p < 0.05) indicate efficacy, while elevated liver enzymes (ALT/AST) signal toxicity .
What computational methods predict the electronic properties of the bithiophene-furan system?
Advanced Research Question
- DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps, highlighting charge transfer between bithiophene (electron-rich) and bromofuran (electron-deficient) .
- Molecular docking : Simulate interactions with lipid-metabolizing enzymes (e.g., HMG-CoA reductase) to rationalize anti-hyperlipidemic activity .
Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental λ values (~300 nm for bithiophene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
